molecular formula C18H18N4O B14228209 Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]- CAS No. 821783-87-3

Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-

Cat. No.: B14228209
CAS No.: 821783-87-3
M. Wt: 306.4 g/mol
InChI Key: QZLRBSCJIUAURU-UHFFFAOYSA-N
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Description

Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-: is a synthetic organic compound that belongs to the class of pyrazinamines This compound is characterized by the presence of a pyrazine ring substituted with a methoxyphenyl group and a pyridinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of Pyridinyl Ethyl Group: The pyridinyl ethyl group can be attached through nucleophilic substitution reactions involving pyridine derivatives and ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridine derivatives and ethyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted pyrazinamines.

Scientific Research Applications

Chemistry

In chemistry, Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

Medicine

In medicine, Pyrazinamine derivatives are explored for their potential use as drugs. They are investigated for their efficacy in treating various diseases, including tuberculosis and cancer.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)pyrazin-2-amine: A related compound used in the synthesis of coelenterazine derivatives.

    4-Ethyl-2-(p-methoxyphenyl)-5-(4ʹ-pyridyl)-1H-imidazole: Another compound with a similar structure used as a negative control in kinase inhibition studies.

Uniqueness

Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]- is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

821783-87-3

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine

InChI

InChI=1S/C18H18N4O/c1-23-16-4-2-15(3-5-16)17-12-22-18(13-21-17)20-11-8-14-6-9-19-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3,(H,20,22)

InChI Key

QZLRBSCJIUAURU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=N2)NCCC3=CC=NC=C3

Origin of Product

United States

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